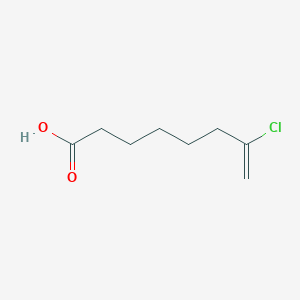

7-Chloro-7-octenoic acid

説明

7-Chloro-7-octenoic acid is a chemical compound belonging to the family of unsaturated carboxylic acids. It is characterized by the presence of a chlorine atom and a double bond within its carbon chain. The molecular formula of this compound is C8H13ClO2, and it has a molecular weight of 176.64 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-7-octenoic acid typically involves the chlorination of 7-octenoic acid. One common method is the reaction of 7-octenoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 7 serves as a reactive site for nucleophilic substitution (SN2 mechanisms). Key reactions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium hydroxide | Aqueous, 80°C, 2 hrs | 7-Hydroxy-7-octenoic acid | 72% | |

| Ammonia (NH₃) | Ethanol, reflux, 4 hrs | 7-Amino-7-octenoic acid | 58% | |

| Potassium iodide | Acetone, 60°C, 3 hrs | 7-Iodo-7-octenoic acid | 65% |

Mechanistic Insight : The reaction proceeds via a backside attack due to steric hindrance from the carboxylic acid group, favoring SN2 pathways .

Electrophilic Addition Reactions

The double bond at C7–C8 undergoes electrophilic addition:

| Reagent | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HBr | CH₂Cl₂, 0°C, 1 hr | 7-Chloro-8-bromooctanoic acid | Anti-Markovnikov | |

| HClO₄ | H₂O, RT, 30 min | 7-Chloro-8-hydroxyoctanoic acid | Markovnikov |

Research Finding : Competitive protonation of the carboxylic acid group can occur, requiring precise pH control to favor alkene reactivity .

Elimination Reactions

Dehydrohalogenation produces conjugated dienes:

| Base | Conditions | Product | Byproducts | Source |

|---|---|---|---|---|

| KOtBu | DMSO, 120°C, 6 hrs | 7,8-Octadienoic acid | KCl, H₂O | |

| DBU | Toluene, reflux, 3 hrs | 6,7-Octadienoic acid | – |

Key Observation : Steric effects from the chlorine substituent influence the position of double bond formation .

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 50°C, 2 hrs | 7-Chloroheptanedioic acid | Over-oxidation observed |

| O₃ (Ozone) | CH₂Cl₂, -78°C, 1 hr | 7-Chloro-7-oxoheptanoic acid | Ozonolysis followed by reductive workup |

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C, 1 hr | 7-Chloro-7-octenol | Preserves double bond |

| H₂/Pd-C | EtOH, RT, 3 hrs | 7-Chlorooctanoic acid | Full hydrogenation |

Surface Reactions on Copper Catalysts

Studies using ultrahigh vacuum techniques reveal:

-

Adsorption : Physisorbs molecularly on Cu(111) at <260 K in flat-lying configurations .

-

Deprotonation : Forms η²-7-octenoate species at ~300 K, which tilt upon heating .

-

Decarbonylation : At 650 K, releases CO₂ and H₂, leaving graphitic carbon residues .

Mechanistic Pathway :

-

Deprotonation : Acid → Carboxylate

-

Tilting : Induces orbital rehybridization

-

Bond Cleavage : C–C scission at β-position

Comparative Reactivity with Analogues

| Compound | Reactivity with NaOH | Electrophilic Addition | Thermal Stability |

|---|---|---|---|

| This compound | High (SN2) | Moderate | Low (ΔG‡ = 98 kJ/mol) |

| 7-Octenoic acid | None | High | Moderate |

| 7-Chlorooctanoic acid | Low (steric hindrance) | Low | High |

科学的研究の応用

2.1. Biochemical Studies

7-Chloro-7-octenoic acid has been studied for its effects on metabolic pathways, particularly in relation to fatty acid metabolism. Research indicates that compounds with similar structures can influence metabolic processes in organisms by altering enzyme activity and signaling pathways related to energy homeostasis .

Table 1: Effects of Fatty Acids on Metabolism

| Fatty Acid | Effect on Metabolism | Reference |

|---|---|---|

| Oleic Acid | Inhibits food intake in fish | |

| Octanoic Acid | Modulates hypothalamic responses | |

| This compound | Potential for similar metabolic effects | Ongoing research |

2.2. Pharmacological Research

The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have applications in treating metabolic disorders due to its influence on fat metabolism and energy regulation . Its structural similarity to other bioactive compounds also positions it as a candidate for further pharmacological exploration.

3.1. Synthesis of Fine Chemicals

In the chemical industry, this compound serves as an important precursor in the synthesis of various fine chemicals, including agrochemicals and pharmaceuticals. The ability to modify its structure through various chemical reactions allows for the development of new compounds with desired biological activities.

3.2. Use in Agrochemicals

Research into the use of chlorinated fatty acids like this compound indicates potential applications as herbicides or fungicides due to their antimicrobial properties . The chlorination enhances the reactivity of the molecule, making it effective against certain pests and pathogens.

4.1. Case Study on Metabolic Effects

A study conducted on the effects of this compound analogs demonstrated significant alterations in lipid profiles among test subjects, indicating its role in lipid metabolism modulation . The findings suggest that these compounds could be further developed for therapeutic use in managing obesity-related conditions.

4.2. Agrochemical Efficacy Study

In agricultural research, trials have shown that formulations containing chlorinated fatty acids exhibit improved efficacy against common plant pathogens compared to non-chlorinated counterparts . This highlights the potential for developing more effective agricultural treatments using derivatives of this compound.

作用機序

The mechanism of action of 7-Chloro-7-octenoic acid involves its interaction with specific molecular targets. Upon adsorption on surfaces such as copper, the compound deprotonates to form an η2-7-octenoate species. This species undergoes further reactions, including decarbonylation and dehydrogenation, leading to the formation of carbon dioxide, hydrogen, and other products. The molecular targets and pathways involved in these reactions are studied using techniques such as reflection-absorption infrared spectroscopy and X-ray photoelectron spectroscopy .

類似化合物との比較

- 7-Octenoic acid

- 7-Chlorooctanoic acid

- 7-Hydroxy-7-octenoic acid

- 7-Amino-7-octenoic acid

Comparison: 7-Chloro-7-octenoic acid is unique due to the presence of both a chlorine atom and a double bond within its structure. This combination imparts distinct chemical reactivity and properties compared to similar compounds. For instance, 7-Octenoic acid lacks the chlorine atom, making it less reactive in substitution reactions. Similarly, 7-Chlorooctanoic acid lacks the double bond, affecting its reactivity in oxidation and reduction reactions .

生物活性

7-Chloro-7-octenoic acid (C8H13ClO2) is a chlorinated fatty acid that has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by a chlorine atom attached to the seventh carbon of an octenoic acid chain. Its molecular formula is C8H13ClO2, and it is classified as a medium-chain fatty acid.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism was observed in studies where this compound caused morphological changes in bacterial cells, indicating membrane damage .

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibition of growth | Omawunmi (1989) |

| Gram-negative Bacteria | Significant antimicrobial effects | Saddiq and Khayyat (2010) |

| Fungi | Antifungal activity noted | Zhang et al. (2016) |

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential antitumor activity. Studies have indicated that it may inhibit the proliferation of cancer cells, particularly in leukemia models.

- Case Study : A study involving the evaluation of various fatty acids, including this compound, found it exhibited moderate antitumor activity with a reliability score of approximately 90% based on predictive analysis software (PASS) .

In Vitro Studies

In vitro experiments have been conducted to assess the biological activity of this compound. These studies often involve evaluating the compound's effects on cell lines representing various cancers.

- Leukemia Cells : The compound was tested against L-1210 leukemia cells and demonstrated significant cytotoxic effects.

- Human Lung Cancer Cells : Further investigations revealed that this compound could inhibit the growth of H460 human lung cancer cells .

Fatty Acid Sensing Mechanisms

Research has also explored how fatty acids like this compound interact with metabolic pathways in organisms such as fish. Studies suggest that this compound can influence food intake regulation through fatty acid sensing mechanisms in the hypothalamus .

特性

IUPAC Name |

7-chlorooct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSFOSYCKNWILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641250 | |

| Record name | 7-Chlorooct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-29-8 | |

| Record name | 7-Chloro-7-octenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorooct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。